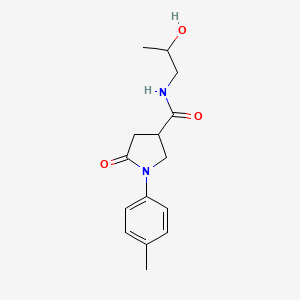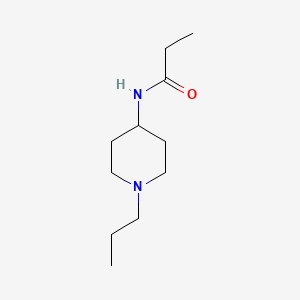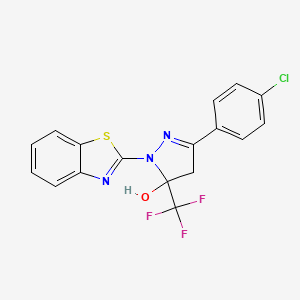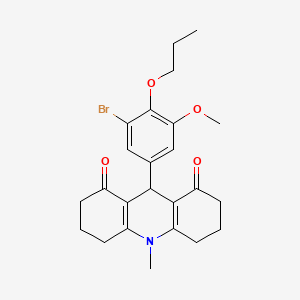
N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as HPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPC is a pyrrolidine derivative that has been synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to activate certain signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. These mechanisms may contribute to the anti-inflammatory and anti-tumor properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may contribute to its anti-inflammatory and anti-tumor properties. This compound has also been shown to modulate glucose metabolism and improve insulin sensitivity, which may contribute to its potential use in the treatment of diabetes and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relative ease of synthesis and availability of reagents. This compound has also been shown to have low toxicity and high stability, which makes it suitable for use in lab experiments. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide research. One direction is to further investigate its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and metabolic disorders. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing more efficient synthesis methods and improving its solubility and bioavailability. Overall, this compound has the potential to be a valuable therapeutic agent in various diseases and warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been achieved using different methods, including the reaction of 4-methylacetophenone with pyrrolidine-2,3-dione in the presence of potassium carbonate and 2-propanol. Another method involves the reaction of 4-methylacetophenone with pyrrolidine-2,3-dione in the presence of triethylamine and acetonitrile. The synthesis of this compound is relatively simple and can be achieved using readily available reagents.
Applications De Recherche Scientifique
N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of diabetes, obesity, and metabolic disorders.
Propriétés
IUPAC Name |
N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-3-5-13(6-4-10)17-9-12(7-14(17)19)15(20)16-8-11(2)18/h3-6,11-12,18H,7-9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDOHCUNFJVPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyethyl)-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4896647.png)
![1-[(2-propyl-5-pyrimidinyl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4896661.png)


![3-phenyl-5-[3-(1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4896670.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methoxybenzamide](/img/structure/B4896679.png)
![N-(2-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-5-methoxyphenyl)benzamide](/img/structure/B4896684.png)
![6-(4-chlorophenyl)-3-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4896692.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4896698.png)
![2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4896708.png)
![3-(3,4-dimethoxyphenyl)-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4896730.png)

![N-[(3,4-dimethoxyphenyl)acetyl]-3-methoxy-O-methyltyrosine](/img/structure/B4896742.png)
![N-(1-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B4896748.png)